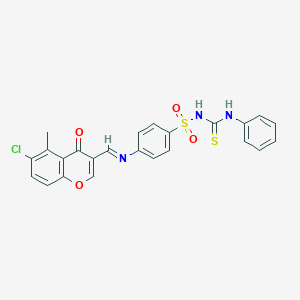
Benzenesulfonamide, 4-(((6-chloro-5-methyl-4-oxo-4H-1-benzopyran-3-yl)methylene)amino)-N-((phenylamino)thioxomethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonamide, 4-(((6-chloro-5-methyl-4-oxo-4H-1-benzopyran-3-yl)methylene)amino)-N-((phenylamino)thioxomethyl)- is a complex organic compound that belongs to the class of sulfonyl thioureas. This compound is characterized by the presence of a chromenone moiety, a sulfonyl group, and a thiourea linkage. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities and unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzenesulfonamide, 4-(((6-chloro-5-methyl-4-oxo-4H-1-benzopyran-3-yl)methylene)amino)-N-((phenylamino)thioxomethyl)- typically involves multiple steps:
Formation of the Chromenone Moiety: The chromenone core can be synthesized through the condensation of 6-chloro-5-methyl-4-oxo-4H-chromene-3-carbaldehyde with appropriate reagents.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.
Thiourea Linkage Formation: The final step involves the reaction of the sulfonylated intermediate with phenylthiourea under controlled conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions: Benzenesulfonamide, 4-(((6-chloro-5-methyl-4-oxo-4H-1-benzopyran-3-yl)methylene)amino)-N-((phenylamino)thioxomethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl and thiourea moieties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of catalysts or under reflux conditions.
Major Products:
Oxidation Products: Oxidized derivatives of the chromenone and thiourea moieties.
Reduction Products: Reduced forms of the chromenone and sulfonyl groups.
Substitution Products: Substituted derivatives at the sulfonyl and thiourea positions.
Aplicaciones Científicas De Investigación
Benzenesulfonamide, 4-(((6-chloro-5-methyl-4-oxo-4H-1-benzopyran-3-yl)methylene)amino)-N-((phenylamino)thioxomethyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of Benzenesulfonamide, 4-(((6-chloro-5-methyl-4-oxo-4H-1-benzopyran-3-yl)methylene)amino)-N-((phenylamino)thioxomethyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, apoptosis, and inflammation.
Comparación Con Compuestos Similares
Interhalogens: Interhalogens are compounds containing two or more different halogen atoms, which share some reactivity characteristics with sulfonyl thioureas.
2-Fluorodeschloroketamine: A dissociative anesthetic with a structure related to ketamine, differing significantly in its pharmacological profile.
Uniqueness: Benzenesulfonamide, 4-(((6-chloro-5-methyl-4-oxo-4H-1-benzopyran-3-yl)methylene)amino)-N-((phenylamino)thioxomethyl)- is unique due to its combination of a chromenone moiety, sulfonyl group, and thiourea linkage, which confer distinct chemical and biological properties not found in the similar compounds listed above.
Propiedades
Número CAS |
198649-77-3 |
|---|---|
Fórmula molecular |
C24H18ClN3O4S2 |
Peso molecular |
512 g/mol |
Nombre IUPAC |
1-[4-[(6-chloro-5-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylthiourea |
InChI |
InChI=1S/C24H18ClN3O4S2/c1-15-20(25)11-12-21-22(15)23(29)16(14-32-21)13-26-17-7-9-19(10-8-17)34(30,31)28-24(33)27-18-5-3-2-4-6-18/h2-14H,1H3,(H2,27,28,33) |
Clave InChI |
ROVBJZCLPOMIKA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC2=C1C(=O)C(=CO2)C=NC3=CC=C(C=C3)S(=O)(=O)NC(=S)NC4=CC=CC=C4)Cl |
SMILES canónico |
CC1=C(C=CC2=C1C(=O)C(=CO2)C=NC3=CC=C(C=C3)S(=O)(=O)NC(=S)NC4=CC=CC=C4)Cl |
Sinónimos |
Benzenesulfonamide, 4-(((6-chloro-5-methyl-4-oxo-4H-1-benzopyran-3-yl) methylene)amino)-N-((phenylamino)thioxomethyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















